Chemokine Receptor Family Selectivity: ML 339 vs. Closest Receptor Off-Targets
ML 339 is highly selective for hCXCR6 over four closely related human chemokine receptors. In PathHunter β-arrestin recruitment assays, ML 339 showed no antagonistic activity against CXCR5, CXCR4, CCR6, or the apelin receptor (APJ) at concentrations up to 79 µM [1]. This represents a >560-fold selectivity margin over its primary target, where it achieves an IC50 of 140 nM [1]. In a broader GPCR selectivity panel of 23 additional receptors, only moderate activity was observed against 5-HT2B and the dopamine transporter (DAT) at a concentration of 10 µM in competitive binding assays [1]. In contrast, the next-generation CXCR6 inhibitor 81 has not publicly disclosed equivalent selectivity data, and its broader chemokine receptor selectivity profile remains unavailable to end users.
| Evidence Dimension | Selectivity vs. CXCR4, CXCR5, CCR6, and APJ |
|---|---|
| Target Compound Data | IC50 > 79 µM for all four receptors; IC50 = 140 nM for hCXCR6 |
| Comparator Or Baseline | CXCR4 antagonist AMD 3100: IC50 = 44 nM for CXCR4, no reported activity on CXCR6 |
| Quantified Difference | >560-fold selectivity for hCXCR6 over the tested chemokine receptors |
| Conditions | PathHunter β-arrestin-2 recruitment assay in CHO-K1 cells expressing the respective human receptors, stimulated with EC80 of their cognate ligands |
Why This Matters
This ensures that ML 339's pharmacological effects can be unambiguously attributed to CXCR6 antagonism, making it a more reliable probe than compounds with unknown selectivity profiles.
- [1] Hershberger PM, Peddibhotla S, Sugarman E, et al. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. Updated May 13, 2014. PMID: 24049849. View Source
